(2-Isopropyl-6-methylphenyl)methanol
Description
(2-Isopropyl-6-methylphenyl)methanol is a benzyl alcohol derivative featuring a substituted phenyl ring with isopropyl and methyl groups at the 2- and 6-positions, respectively. The methanol (-CH₂OH) functional group is attached to the benzene ring, conferring properties typical of aromatic alcohols, such as moderate polarity and reactivity. Its structural characteristics—notably the steric and electronic effects of the substituents—make it a point of interest for comparison with analogous compounds .
Properties
CAS No. |
248920-07-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2-methyl-6-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-9(3)11(10)7-12/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
LSCGNXHUSRKGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-Isopropyl-6-methylphenyl)methanol with four related compounds, focusing on molecular structure, functional groups, substituent effects, and inferred properties.
2-Isopropyl-6-propylphenol
- Molecular Formula : C₁₂H₁₈O (vs. C₁₁H₁₆O for the target compound).
- Functional Group: Phenolic -OH (directly attached to the aromatic ring) vs. benzyl alcohol (-CH₂OH).
- Substituents : 2-Isopropyl and 6-propyl (vs. 2-isopropyl and 6-methyl in the target).
- Key Differences: The phenolic -OH group increases acidity (pKa ~10) compared to the less acidic benzyl alcohol (pKa ~15).
2-Isopropyl-6-methylphenyl Isocyanate
- Molecular Formula: C₁₁H₁₃NO (vs. C₁₁H₁₆O).
- Functional Group : Isocyanate (-NCO) vs. benzyl alcohol.
- Substituents : Identical (2-isopropyl, 6-methyl).
- Key Differences :
- The isocyanate group is highly reactive, participating in nucleophilic additions (e.g., polyurethane formation), whereas the alcohol group undergoes oxidation or esterification.
- The electron-withdrawing nature of -NCO may reduce aromatic ring electron density compared to the electron-donating -CH₂OH group .
2-(2-Isopropyl-6-methylphenyl)pyridine
- Molecular Formula : C₁₅H₁₇N (vs. C₁₁H₁₆O).
- Functional Group : Pyridine ring (heteroaromatic) vs. benzyl alcohol.
- Substituents : Identical (2-isopropyl, 6-methyl).
- Key Differences :
- The pyridine ring introduces a basic nitrogen, altering electronic properties (e.g., π-π* transitions in UV-Vis spectra).
- ¹³C NMR data for this compound shows distinct shifts at δ 159.3–159.5 ppm, attributed to carbons adjacent to the pyridine nitrogen, whereas the target compound’s alcohol group would likely exhibit shifts near δ 60–70 ppm for the -CH₂OH carbon .
2,4-Di-tert-butyl-N-(2-isopropyl-6-methylphenyl)-6-methylaniline
- Molecular Formula : C₂₄H₃₅N (vs. C₁₁H₁₆O).
- Functional Group : Diarylamine (-NH-) vs. benzyl alcohol.
- Substituents : Bulkier tert-butyl groups at 2 and 4 positions (vs. smaller methyl/isopropyl in the target).
- Key Differences: Steric hindrance from tert-butyl groups likely reduces reaction yields (7% in synthesis, as noted in ) compared to the target’s less hindered structure. The diarylamine moiety enables atropisomerism, a property absent in the target compound .
Data Table: Structural and Property Comparison
Research Findings and Implications
Functional Group Dominance: The benzyl alcohol group in the target compound offers intermediate reactivity between phenolic -OH and isocyanate, making it suitable for controlled synthetic modifications (e.g., esterifications).
Spectroscopic Signatures : The absence of electron-withdrawing groups (e.g., -NCO) in the target compound suggests upfield ¹³C NMR shifts for the aromatic carbons compared to pyridine-containing analogs .
Preparation Methods
Reduction of Ester Precursors via Hydride Reagents
The most direct route to (2-Isopropyl-6-methylphenyl)methanol involves the reduction of methyl 2-isopropyl-6-methylbenzoate using LiAlH4. Adapted from a Novartis AG patent , this method proceeds under inert conditions in tetrahydrofuran (THF). In a representative procedure, methyl 2-isopropyl-6-methylbenzoate (500 mg, 2.77 mmol) is dissolved in THF (5 mL) and cooled to 0°C. LiAlH4 (211 mg, 5.55 mmol) is added gradually, and the mixture is stirred at 0°C for 2 hours followed by 15 hours at room temperature. The reaction is quenched with sodium sulfate decahydrate, filtered, and concentrated to yield the target alcohol with a mass spectrometry (MS) peak at m/z 135.0 (M–OH) .
This method achieves near-quantitative conversion, though the exact yield is unspecified. Critical parameters include:
-
Temperature control : Prolonged stirring at 0°C ensures selective reduction without over-reduction byproducts.
-
Solvent choice : THF facilitates reagent solubility while minimizing side reactions.
-
Stoichiometry : A 2:1 molar ratio of LiAlH4 to ester ensures complete reduction.
Catalytic Transfer Hydrogenation of Ketone Intermediates
Catalytic transfer hydrogenation offers a metal-mediated alternative for synthesizing benzyl alcohols. A palladium/clay catalyst system, originally developed for 2-phenyl ethanol production , can be adapted for this compound. The protocol involves reacting (2-Isopropyl-6-methylphenyl)methanone with sodium formate in isopropyl alcohol at 65°C for 8 hours using 0.5% Pd/clay.
| Parameter | Value |
|---|---|
| Substrate | (2-Isopropyl-6-methylphenyl)methanone |
| Catalyst loading | 0.5% Pd/clay (0.200 g) |
| Hydrogen donor | Sodium formate (30 mmol) |
| Solvent | Isopropyl alcohol |
| Temperature | 65°C |
| Time | 8 hours |
| Conversion | 51.7% |
| Selectivity | 50.1% |
Despite moderate conversion, this method avoids gaseous hydrogen and hazardous solvents, aligning with green chemistry principles . Side products like 1-hydroxy-2-isopropoxyethylbenzene suggest competing etherification pathways, necessitating further optimization.
Supercritical Alcohol-Mediated Reductions
Supercritical 2-propanol (sc-2-PrOH) enables solvent-free reductions of ketones to alcohols under high-temperature conditions. Adapted from Hatano et al. , this approach involves heating (2-Isopropyl-6-methylphenyl)methanone in sc-2-PrOH at 350°C for 5 hours in a sealed reactor. The process achieves 99% yield by leveraging the inherent reducing capacity of sc-2-PrOH, which acts as both solvent and hydrogen donor.
Advantages :
-
Eliminates external reductants.
-
Scalable for continuous-flow systems.
-
Environmentally benign with minimal waste.
Limitations :
-
High energy input for maintaining supercritical conditions.
-
Potential decomposition of thermally sensitive substrates.
Comparative Analysis of Synthetic Routes
The LiAlH4 method excels in yield and simplicity but poses safety risks due to pyrophoric reagents. Catalytic transfer hydrogenation offers safer operation but requires catalyst recycling. Supercritical reductions are promising for large-scale applications despite energy costs.
Challenges and Optimization Strategies
-
Byproduct Formation : Competing etherification in catalytic systems necessitates pH control or catalyst modifications.
-
Substrate Accessibility : Limited commercial availability of (2-Isopropyl-6-methylphenyl)methanone mandates in-situ synthesis via Friedel-Crafts or oxidation.
-
Reaction Monitoring : Gas chromatography (GC) and mass spectrometry (MS) are critical for tracking conversion and selectivity .
Q & A
Q. What analytical methods are recommended for characterizing the purity and structural integrity of (2-Isopropyl-6-methylphenyl)methanol?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with polar stationary phases (e.g., C18 columns) and methanol-water mobile phases (70:30 v/v) is effective for purity analysis. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm structural features, such as hydroxyl (-OH) and aromatic C-H stretches. For stability assessment, monitor degradation under UV light exposure using accelerated aging studies with periodic sampling .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Store the compound in amber glass containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to light and moisture, as these factors accelerate degradation. Conduct stability tests at 4°C, 25°C, and 40°C to model short- and long-term storage conditions. Use Karl Fischer (KF) titration to monitor moisture content in stored samples .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and purification steps. Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste according to EPA guidelines for aromatic alcohols. Emergency response protocols should include immediate eye irrigation with saline and respiratory support if inhalation occurs .
Advanced Research Questions
Q. How can contradictions in catalytic efficiency data for this compound synthesis be resolved?
- Methodological Answer : Conduct sensitivity analyses on reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Compare results across multiple characterization techniques (e.g., NMR vs. HPLC) to identify systematic errors. For time-dependent discrepancies, apply longitudinal studies with controlled variables, as demonstrated in research on work-related stress dynamics .
Q. What experimental strategies optimize the biocatalytic synthesis of this compound?
- Methodological Answer : Screen microbial oxidoreductases (e.g., alcohol dehydrogenases) for regioselective hydroxylation of precursor substrates. Use green solvents (e.g., cyclopentyl methyl ether) to enhance enzyme activity and reduce environmental impact. Monitor reaction progress via gas chromatography (GC) with flame ionization detection. Optimize pH (6.5–7.5) and cofactor recycling systems (e.g., NADH/NAD+ ratios) to improve yield .
Q. How can methanol crossover be mitigated in fuel cell applications involving this compound derivatives?
- Methodological Answer : Design thin, high-porosity electrolyte layers (e.g., sulfonated polyether ether ketone) to physically block methanol diffusion while maintaining proton conductivity. Use hydrodynamic modeling to balance flow rates (0.5–2.0 mL/min) and pressure drops (<10 kPa) in porous channels. Validate performance with cyclic voltammetry and crossover current measurements under varying methanol concentrations (1–5 M) .
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in toxicological studies?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in cell culture assays. Use principal component analysis (PCA) to disentangle confounding factors (e.g., solvent residuals, endotoxin levels). For longitudinal datasets, employ structural equation modeling (SEM) to test mediating variables, as shown in studies on occupational health outcomes .
Data and Contradiction Management
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations (e.g., improper dihedral terms for the isopropyl group). Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental crystallography or Raman spectra. For solubility predictions, calibrate COSMO-RS models using experimental partition coefficients in methanol/water systems .
Q. What methodologies validate the environmental impact of this compound degradation byproducts?
- Methodological Answer : Perform photolysis studies in simulated sunlight (300–800 nm) with GC-MS to identify volatile fragments. Assess aquatic toxicity using Daphnia magna bioassays and OECD 202 guidelines. Quantify oxidative degradation pathways via electron paramagnetic resonance (EPR) to detect radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
